molecular formula C9H13NO5 B6222728 4-[(5-oxooxolan-2-yl)formamido]butanoic acid CAS No. 2770359-15-2

4-[(5-oxooxolan-2-yl)formamido]butanoic acid

Cat. No.: B6222728
CAS No.: 2770359-15-2
M. Wt: 215.20 g/mol
InChI Key: ZGDMRQNIDFVWPA-UHFFFAOYSA-N
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Description

4-[(5-oxooxolan-2-yl)formamido]butanoic acid is a chemical compound with the molecular formula C9H13NO5 and a molecular weight of 215.2032 g/mol This compound is characterized by the presence of a butanoic acid moiety linked to a formamido group, which is further connected to an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-oxooxolan-2-yl)formamido]butanoic acid typically involves the reaction of oxolan derivatives with formamido compounds under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-[(5-oxooxolan-2-yl)formamido]butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

4-[(5-oxooxolan-2-yl)formamido]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-oxooxolan-2-yl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(5-oxooxolan-2-yl)formamido]butanoic acid include other oxolan derivatives and formamido-substituted acids. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-[(5-Oxooxolan-2-yl)formamido]butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C8H12N2O4, this compound features a unique structure that may facilitate various biochemical interactions. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development.

PropertyValue
Molecular Formula C8H12N2O4
Molecular Weight 188.19 g/mol
CAS Number 2770359-15-2
Solubility Soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the oxooxolan moiety may enhance its binding affinity, potentially leading to inhibitory effects on target proteins.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting pantothenate synthetase, an enzyme critical for coenzyme A synthesis in various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .

Case Studies

  • Inhibition of Pantothenate Synthetase : In a high-throughput screening study, this compound was identified as a potent inhibitor of pantothenate synthetase, demonstrating IC50 values in the low micromolar range. Molecular dynamics simulations indicated that the compound stabilizes the enzyme-inhibitor complex, enhancing its efficacy .
  • Antimicrobial Activity : In another study, this compound exhibited broad-spectrum antimicrobial properties against several bacterial strains. It was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Toxicological Profile

Preliminary assessments of the toxicity profile indicate that this compound has favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. It adheres to Lipinski's rule of five, suggesting good oral bioavailability .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityReference
4-Amino butanoic acidModerate inhibition of metabolic enzymes
5-Oxooxolan-2-carboxylic acidAntimicrobial activity
Other formamido derivativesVariable effects on enzyme inhibition

Properties

CAS No.

2770359-15-2

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

4-[(5-oxooxolane-2-carbonyl)amino]butanoic acid

InChI

InChI=1S/C9H13NO5/c11-7(12)2-1-5-10-9(14)6-3-4-8(13)15-6/h6H,1-5H2,(H,10,14)(H,11,12)

InChI Key

ZGDMRQNIDFVWPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C(=O)NCCCC(=O)O

Purity

95

Origin of Product

United States

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